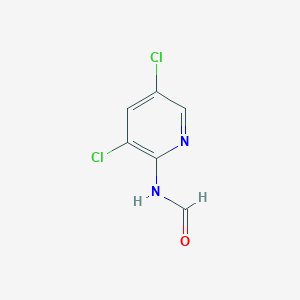![molecular formula C9H14N5O4P B15159423 Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- CAS No. 653584-15-7](/img/structure/B15159423.png)
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group attached to a purine derivative
Vorbereitungsmethoden
The synthesis of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be achieved through several synthetic routes. Common methods include the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions often require the use of catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation and subsequent desilylation with water or methanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of viral infections . Additionally, it is used in industry as a corrosion inhibitor and in the development of advanced materials .
Wirkmechanismus
The mechanism of action of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. It can form strong bonds with metal ions, which makes it effective as a corrosion inhibitor . In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be compared with other similar compounds such as methylphosphonic acid and adefovir Methylphosphonic acid is a simpler organophosphorus compound with a similar phosphonic acid group but lacks the purine derivative Adefovir, on the other hand, is an acyclic nucleoside phosphonate with antiviral properties
Eigenschaften
CAS-Nummer |
653584-15-7 |
|---|---|
Molekularformel |
C9H14N5O4P |
Molekulargewicht |
287.21 g/mol |
IUPAC-Name |
2-[6-(methylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-10-8-7-9(12-4-11-8)14(5-13-7)2-3-18-6-19(15,16)17/h4-5H,2-3,6H2,1H3,(H,10,11,12)(H2,15,16,17) |
InChI-Schlüssel |
NCVPVIXUXLDAHI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


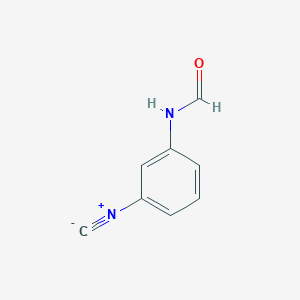
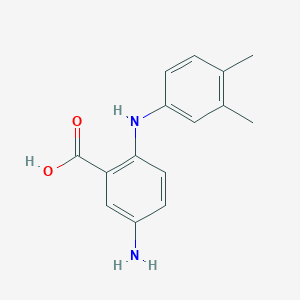
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)
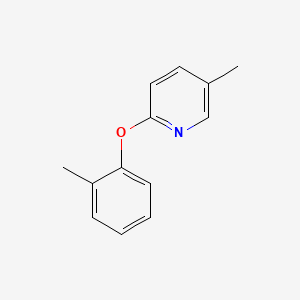
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)

![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
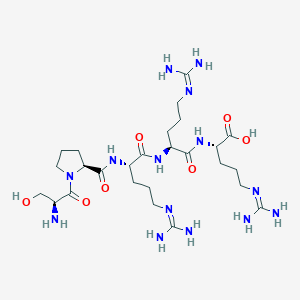
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)


![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)

